molecular formula C7H12O4 B1670537 Diethyl malonate CAS No. 105-53-3

Diethyl malonate

Cat. No. B1670537
CAS RN: 105-53-3
M. Wt: 158.15 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .


Synthesis Analysis

Diethyl malonate is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile . This intermediate is then treated with ethanol in the presence of acid catalyst . Another synthetic route involves the catalytic activity of expandable graphite (EG), prepared by a simple and rapid method with natural flake graphite, potassium permanganate, and sulfuric acid .


Molecular Structure Analysis

The molecular formula of Diethyl malonate is C7H12O4 . The IUPAC Standard InChI is InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 . The molecular weight is 160.1678 .


Chemical Reactions Analysis

Diethyl malonate can undergo a variety of chemical reactions. For instance, it can be hydrolyzed to remove an ester group, followed by acylation with benzoyl chloride (or the like), followed by conversion to quinolone derivatives . Under the action of alkali (such as NaOH, etc.), the methylene group of diethyl malonate is more likely to form a carbanion, and then reactions such as alkylation can occur .


Physical And Chemical Properties Analysis

Diethyl malonate is a colorless liquid with an apple-like odor . It has a molecular weight of 160.1678 . It is slightly soluble in water and soluble in organic solvents .

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

DEM is instrumental in the synthesis of nitrogen-containing water-soluble carboxylic acids, which are important intermediates in small molecule anticancer drugs. A study by Xiong et al. (2018) explored a method for synthesizing diethyl 2-(2-chloronicotinoyl)malonate, a compound found in many small molecule kinase inhibitors. This method is optimized for higher yield and efficiency, representing a significant contribution to cancer drug development (Xiong et al., 2018).

Applications in Cyclocondensation Reactions

DEM is used as a reagent in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles, as described by Stadlbauer et al. (2001). This use of malonates, including DEM, broadens the scope of producing complex chemical structures important in various scientific research fields, particularly in organic synthesis (Stadlbauer et al., 2001).

Improvements in Organic Synthesis Methods

DEM is a key organic synthetic intermediate widely used in the production of pharmaceuticals, colorants, and spicery. A study by Wei-hong (2004) highlighted the need for improving traditional synthesis methods due to issues like low yields and pollution. The study suggests the carbonylation route, which uses phase transfer catalysis and cobalt carbonyl complexes, as a more efficient and environmentally friendly method (Wei-hong, 2004).

Enzymatic Processes in Organic Chemistry

DEM has been identified as a “green” and highly efficient acyl donor in lipase-catalyzed resolution of amines, according to Simon et al. (2012). This application provides an environmentally friendly alternative to current acyl donors and signifies DEM's role in sustainable chemical processes (Simon et al., 2012).

Industrial Scale Synthesis Techniques

Gui et al. (2011) discussed a technique for synthesizing carbonyl diethyl malonate from DEM, highlighting the process's simplicity, moderate reaction conditions, high yield, and low cost. This technique is suitable for industrial-scale production, demonstrating DEM's scalability and practicality in manufacturing (Gui et al., 2011).

Safety And Hazards

Diethyl malonate is combustible and causes serious eye irritation . It is harmful to aquatic life . Precautions include keeping away from heat/sparks/open flames/hot surfaces, no smoking, washing skin thoroughly after handling, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
Record name Diethyl propanedioate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
Record name Diethyl malonate
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Product Name

Diethyl malonate

Color/Form

Colorless liquid, Clear, colorless liquid

CAS RN

105-53-3
Record name Diethyl malonate
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Melting Point

-50 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl malonate
Reactant of Route 2
Diethyl malonate
Reactant of Route 3
Diethyl malonate
Reactant of Route 4
Diethyl malonate
Reactant of Route 5
Diethyl malonate
Reactant of Route 6
Diethyl malonate

Citations

For This Compound
20,100
Citations
CH DePuy, FW Breitbeil, KL Eilers - The Journal of Organic …, 1964 - ACS Publications
Russell and VanderWerf have reported1 that the reaction of styrene oxide with diethyl malonate leads, after hydrolysis and decarboxylation, to y-phenyi-y-butyrolactone, which they …
Number of citations: 39 pubs.acs.org
MW Rathke, PJ Cowan - The Journal of organic chemistry, 1985 - ACS Publications
… acylations of diethyl malonate and ethyl … diethyl malonate containing 2 equiv of either pyridine or triethylamine did not give detectable amounts of acylation (12 h, 25 C). Diethyl malonate …
Number of citations: 158 pubs.acs.org
EJ Hennessy, SL Buchwald - Organic Letters, 2002 - ACS Publications
… The coupling of an aryl iodide and diethyl malonate in the presence of Cs 2 CO 3 and … e Using 3 equiv diethyl malonate and 3.5 equiv Cs 2 CO 3 . f Using 3 equiv diethyl malonate …
Number of citations: 222 pubs.acs.org
P Biallas, TM Mensak, KA Kunz… - The Journal of Organic …, 2019 - ACS Publications
… In summary, the diazidated diethyl malonate 3 is an excellent tool for providing a linkage between a nucleophilic amine and a nucleophilic alcohol. Our few experiments show an order …
Number of citations: 15 pubs.acs.org
TA Spencer, MD Newton… - The Journal of Organic …, 1964 - ACS Publications
… (IV) from mesityl oxide and diethyl malonate.3 We were … However, when equimolar amounts of diethyl malonate and … from methyl vinyl ketone and diethyl malonate, only VI was …
Number of citations: 25 pubs.acs.org
GB Bachman, HA Tanner - The Journal of Organic Chemistry, 1939 - ACS Publications
… A few of the reactions which may occur when formaldehyde and diethyl malonate are brought together are … of diethyl malonate—a 21% yield—Authors) . . . , …
Number of citations: 47 pubs.acs.org
AS Abd-El-Aziz, CC Lee, A Piorko… - Synthetic …, 1988 - Taylor & Francis
Reaction of an η 6 -chloroarene-η 5 -cyclopentadienyl-iron hexafluorophosphate with diethyl malonate in the presence of K 2 CO 3 in THF/DMSO gave a corresponding S N -Ar product, …
Number of citations: 33 www.tandfonline.com
REW Jansson, NR Tomov - Electrochimica Acta, 1980 - Elsevier
The dehydrodimerisation of diethyl malonate to ethyl-1,1,2,2, ethane tetracarboxylate has been studied in six varieties of cell — a pump cell, a capillary gap cell, a bipolar trickle tower, a …
Number of citations: 15 www.sciencedirect.com
S Ma, S Yu, S Yin - The Journal of Organic Chemistry, 2003 - ACS Publications
… K 2 CO 3 -Catalyzed 1,4-Addition of 1,2-Allenic Ketones with Diethyl Malonate. We examined the reaction of 1-(n-butyl)-1,2-propadienyl methyl ketone (1a) with diethyl malonate using …
Number of citations: 115 pubs.acs.org
L Djakovitch, K Köhler - Journal of Organometallic Chemistry, 2000 - Elsevier
… As a model reaction we chose the arylation of the diethyl malonate (EtO 2 CCH 2 CO 2 Et) using aryl bromides (Scheme 1). Since this carbonyl derivative is symmetric, it limits the …
Number of citations: 47 www.sciencedirect.com

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